2-Chloro-N-(2-methoxybenzyl)acetamide
Overview
Description
“2-Chloro-N-(2-methoxybenzyl)acetamide” is a chemical compound with the molecular formula C10H12ClNO2. It’s a solid form and is used for research purposes.
Molecular Structure Analysis
The molecular weight of “this compound” is 213.66 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available.Scientific Research Applications
Metabolism and Herbicide Research
Metabolism by Liver Microsomes
Studies have shown that human liver microsomes can metabolize certain chloroacetamide herbicides, including compounds related to 2-Chloro-N-(2-methoxybenzyl)acetamide, to their key metabolites. Such research is crucial in understanding the human metabolic pathways of herbicides and their potential carcinogenic effects (Coleman et al., 1999).
Comparative Metabolism in Humans and Rats
Another study compared the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research highlighted significant differences between species in the metabolism of these compounds, which is vital for assessing risks related to human exposure (Coleman et al., 2000).
Synthetic Chemistry Applications
Nucleophile Equivalents
A study introduced novel reagents including p-methoxybenzyl N-acetylcarbamate potassium salt as equivalents of N-acetamide nucleophiles. These compounds have applications in synthetic chemistry, particularly in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Design and Synthesis of Model Compounds
Research on substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide focused on design, synthesis, and photoreactivity. Such studies are essential in the development of new compounds with potential pharmaceutical applications (Katritzky et al., 2003).
Agriculture and Environmental Science
- Herbicide Activity and Soil Interaction: Investigations into the activity and soil interaction of herbicides such as acetochlor and alachlor, which are structurally related to this compound, provide insights into environmental impacts and agricultural applications of these chemicals (Banks & Robinson, 1986).
Pharmaceutical Research
- Antifungal Effects: A study on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which are related to this compound, focused on their potential antifungal effects. This highlights the relevance of such compounds in developing new antifungal agents (Kaplancıklı et al., 2013).
- Positron Emitter Labeled Ligands for Peripheral Benzodiazepine Receptor: Research involving the synthesis of positron-emitter labeled ligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoromethyl-5-methoxybenzyl)acetamide, indicates the potential use of related compounds in PET imaging and neurology (Zhang et al., 2003).
Green Chemistry
- Inhibition of Fatty Acid Synthesis: A study on chloroacetamide herbicides like alachlor and metazachlor, which are similar to this compound, focused on their inhibitory effects on fatty acid synthesis in green algae. This kind of research is crucial in understanding the environmental impact of such chemicals (Weisshaar & Böger, 1989).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(2-methoxybenzyl)acetamide are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds, such as acetochlor, are known to inhibit cell division by blocking protein synthesis
Biochemical Pathways
Given the potential similarity to acetochlor, it may affect pathways related to cell division and protein synthesis . .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the potential similarity to acetochlor, it may inhibit cell division and block protein synthesis . .
Biochemical Analysis
Molecular Mechanism
It is known that chloroacetamides can inhibit the biosynthesis of VLCFAs , suggesting that 2-Chloro-N-(2-methoxybenzyl)acetamide may exert its effects at the molecular level by interacting with enzymes involved in fatty acid biosynthesis.
Metabolic Pathways
It is known that chloroacetamides can inhibit the biosynthesis of VLCFAs , suggesting that this compound may be involved in fatty acid metabolism.
Properties
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFOFYYZHSFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367896 | |
Record name | 2-CHLORO-N-(2-METHOXYBENZYL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81494-04-4 | |
Record name | 2-CHLORO-N-(2-METHOXYBENZYL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[(2-methoxyphenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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